

Application Notes and Protocols for IR-825 Loaded Nanoparticles in Glioblastoma Treatment

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Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B12498830**

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Introduction

Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor to treat due to its infiltrative nature and the protective blood-brain barrier (BBB).^[1] Nanotechnology offers a promising strategy to overcome these challenges by enabling targeted drug delivery and localized therapy.^{[2][3]} This document provides detailed application notes and protocols for the use of nanoparticles loaded with the near-infrared (NIR) dye **IR-825** for the photothermal and photodynamic therapy of glioblastoma. **IR-825**, a heptamethine cyanine dye, can absorb light in the NIR region (around 800 nm), which allows for deeper tissue penetration.^{[4][5]} Upon NIR laser irradiation, **IR-825** generates heat (photothermal therapy, PTT) and reactive oxygen species (ROS) (photodynamic therapy, PDT), leading to localized tumor cell death.^{[6][7]}

Mechanism of Action

IR-825-loaded nanoparticles are designed to accumulate preferentially in glioblastoma tissue through the enhanced permeability and retention (EPR) effect or via active targeting strategies.^[8] Once at the tumor site, the nanoparticles are internalized by cancer cells. Subsequent irradiation with a NIR laser excites the **IR-825** dye. This excitation leads to two primary cytotoxic effects:

- Photothermal Therapy (PTT): The absorbed light energy is converted into heat, raising the local temperature and inducing hyperthermia-mediated cell death (ablation) of cancer cells. [\[9\]](#)
- Photodynamic Therapy (PDT): The excited **IR-825** can transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen.[\[6\]](#)[\[7\]](#) ROS cause oxidative stress, leading to damage of cellular components and induction of apoptosis. [\[10\]](#)

This dual-modal therapeutic approach can enhance the overall anti-cancer efficacy.

Data Presentation

Table 1: Physicochemical Properties of IR-825 Loaded Nanoparticles

Nanoparticle	Core Material	Shell/Coating	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	IR-825 Loading Rate (%)	Reference
PEG-PLD(IR825) Nanomicelles	-	methoxy poly(ethyl ene glycol)5k-block-poly(l-aspartic acid) sodium salt)10	~100	Not Reported	Not Reported	~21.0	[4]
IR-820 PLGA NPs	Poly(lactic-co-glycolic acid)	Phospholipid-PEG	103 ± 8	0.163 ± 0.031	-28 ± 7	Not Reported	[11]

Note: Data for IR-820 loaded nanoparticles is included for comparative purposes due to structural similarity and relevance.

Table 2: In Vitro Efficacy of IR-825 Loaded Nanoparticles

Cell Line	Nanoparticle Formulation	Treatment	IC50 / Cell Viability	Reference
HeLa	PEG-PLD(IR825)	Nanomicelles +	Significant cell death observed	[4]
	Nanomicelles	NIR Laser		
MCF-7	IR-820 PLGA NPs	Nanoparticles + NIR Laser	Significant cell death via apoptosis	[11]
U87MG	Gold Nanoparticles	Nanoparticles + 532 nm Laser	IC50: 92 µg/mL	[12]

Note: Data from various cancer cell lines and related NIR dyes are presented to illustrate the general efficacy of this therapeutic approach.

Experimental Protocols

Protocol 1: Synthesis of PEG-PLD(IR825) Nanomicelles

This protocol is adapted from the synthesis of PEG-PLD(IR825) nanomicelles.[\[4\]](#)

Materials:

- methoxypoly(ethylene glycol)5k-block-poly(l-aspartic acid sodium salt)10 (PEG-PLD)
- IR825-NH₂
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO)
- Dialysis membrane (MWCO 3500 Da)

- Deionized water

Procedure:

- Dissolve PEG-PLD, EDC, and NHS in DMSO.
- Add IR825-NH₂ to the solution and stir in the dark at room temperature for 24 hours.
- Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane to remove unreacted reagents and DMSO.
- Lyophilize the purified solution to obtain the PEG-PLD(IR825) conjugate as a solid powder.
- To form nanomicelles, dissolve the PEG-PLD(IR825) powder in deionized water and sonicate briefly.

Protocol 2: Characterization of IR-825 Loaded Nanoparticles

1. Size and Zeta Potential:

- Disperse the nanoparticles in deionized water.
- Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Measure the surface charge (zeta potential) using electrophoretic light scattering.[13][14]

2. Morphology:

- Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
- Prepare a dilute aqueous solution of the nanoparticles.
- Place a drop of the solution onto a carbon-coated copper grid and allow it to air dry before imaging.[11]

3. IR-825 Loading Efficiency:

- Use UV-Vis-NIR spectrophotometry to determine the concentration of **IR-825**.
- Create a standard curve of known concentrations of free **IR-825** in the relevant solvent.
- Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to disassemble the micelles.
- Measure the absorbance of the solution and calculate the concentration of **IR-825** from the standard curve.
- Loading Rate (%) = (Weight of loaded **IR-825** / Total weight of nanoparticles) x 100.[4]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard procedure for assessing cell viability.[12][15]

Materials:

- Glioblastoma cell line (e.g., U87MG, GL261)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **IR-825** loaded nanoparticles
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- NIR laser source (e.g., 808 nm)

Procedure:

- Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

- Replace the medium with fresh medium containing various concentrations of **IR-825** loaded nanoparticles. Include control groups with no nanoparticles and with nanoparticles but no laser treatment.
- Incubate for 4-24 hours to allow for nanoparticle uptake.
- For the treatment groups, irradiate the designated wells with a NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5 minutes).
- Incubate the plates for another 24-48 hours.
- Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
- Incubate for 4 hours at 37°C.
- Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Protocol 4: In Vivo Glioblastoma Mouse Model and Treatment

This is a general protocol and should be adapted based on the specific nanoparticle formulation and approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

- Immunocompromised mice (e.g., nude mice)
- Glioblastoma cells (e.g., U87MG)
- Matrigel (optional)
- Stereotactic injection apparatus

- **IR-825** loaded nanoparticles suspended in sterile PBS
- NIR laser with an appropriate fiber optic delivery system
- Anesthesia (e.g., isoflurane)
- Bioluminescence or fluorescence imaging system for tumor monitoring

Procedure:

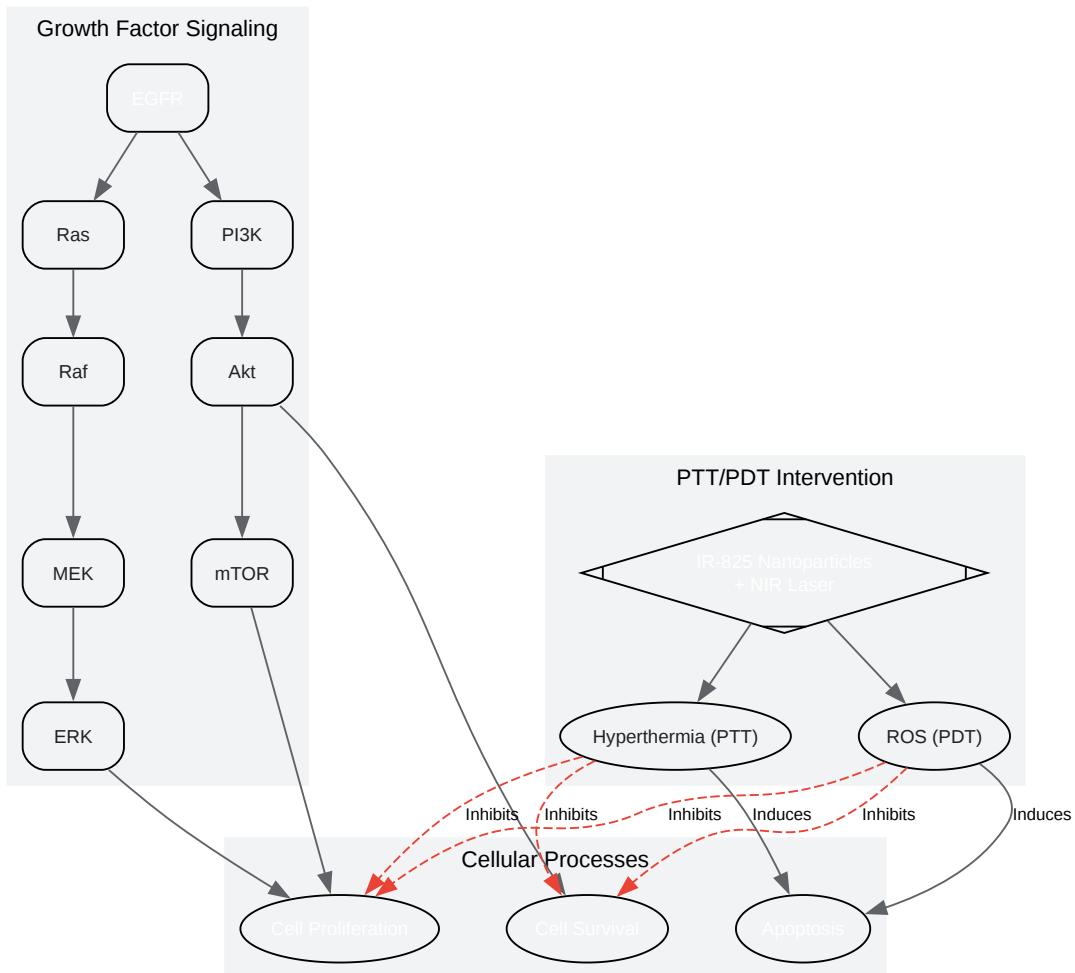
- Tumor Implantation:
 - Anesthetize the mouse.
 - Secure the mouse in a stereotactic frame.
 - Create a small burr hole in the skull at the desired coordinates.
 - Slowly inject glioblastoma cells (e.g., 1×10^5 cells in 5 μL of PBS/Matrigel) into the brain parenchyma.
 - Suture the incision.
- Tumor Growth Monitoring:
 - Monitor tumor growth using bioluminescence or fluorescence imaging (if using tagged cells) or MRI.
- Nanoparticle Administration:
 - Once tumors reach a predetermined size (e.g., 50-100 mm^3), randomly assign mice to treatment and control groups.
 - Administer **IR-825** loaded nanoparticles via intravenous (tail vein) injection.
- Photothermal/Photodynamic Therapy:
 - At a predetermined time point post-injection (e.g., 24 hours, to allow for tumor accumulation), anesthetize the mice.

- Irradiate the tumor region through the skull with the NIR laser at a specified power density and duration.
- Efficacy Evaluation:
 - Monitor tumor size regularly using imaging.
 - Monitor animal survival and body weight.
 - At the end of the study, euthanize the mice and perform histological analysis of the tumors and major organs to assess therapeutic efficacy and potential toxicity.

Mandatory Visualization

Signaling Pathways in Glioblastoma and Therapeutic Intervention

Signaling Pathways in Glioblastoma and PTT/PDT Intervention

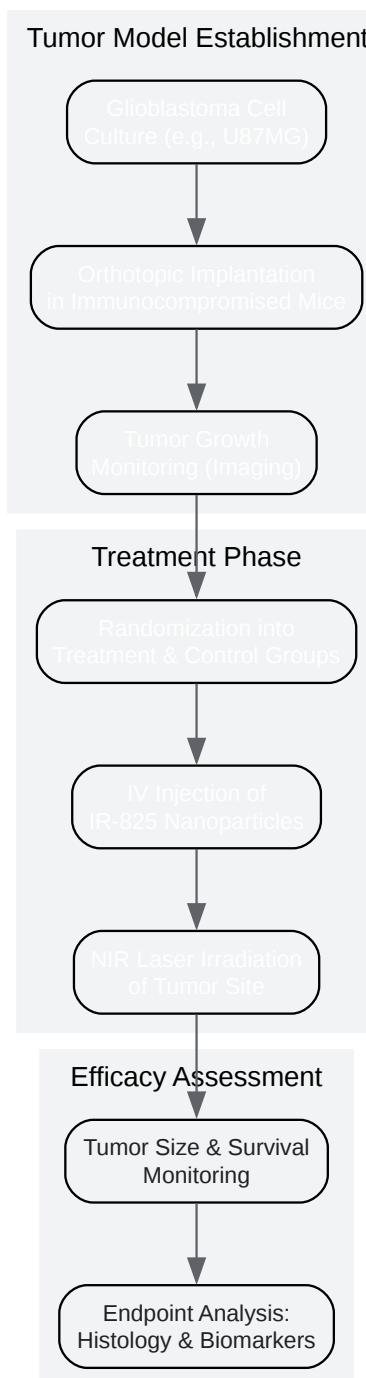


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Caption: Key signaling pathways in glioblastoma and the inhibitory effects of PTT/PDT.

Experimental Workflow for In Vivo Glioblastoma Treatment

Experimental Workflow for In Vivo Glioblastoma Treatment



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Caption: Workflow for evaluating **IR-825** nanoparticle therapy in an animal model.

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